2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)-

Description

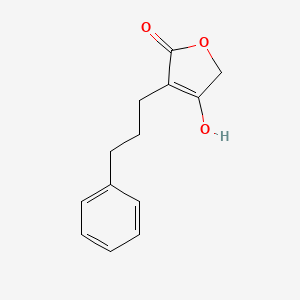

Chemical Structure and Properties 2(5H)-Furanone, 4-hydroxy-3-(3-phenylpropyl)- is a substituted γ-lactone with a hydroxyl group at the C4 position and a 3-phenylpropyl side chain at the C3 position (Figure 1). Its molecular formula is C₁₄H₁₆O₃, and its InChI key is derived from ChemDraw-generated structural data . This compound belongs to the 2(5H)-furanone family, which is characterized by a five-membered lactone ring with a conjugated double bond system.

corals) and plants like Alisma orientale .

Properties

CAS No. |

78128-85-5 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-hydroxy-4-(3-phenylpropyl)-2H-furan-5-one |

InChI |

InChI=1S/C13H14O3/c14-12-9-16-13(15)11(12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,14H,4,7-9H2 |

InChI Key |

CNYGDWQUBNSOAR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=O)O1)CCCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- can be achieved through several methods. One common approach involves the condensation of functional derivatives of aliphatic and cyclic compounds. For instance, the preparation of 2(5H)-furanone and 5-hydroxy-2(5H)-furanone can be based on the reactions of commercially available furfural with hydrogen peroxide under various conditions . Another method includes the oxidation of furan using oxone as the sole oxidant and water as a solvent, which is practical and industrially applicable .

Industrial Production Methods

Industrial production of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- often involves scalable and efficient synthetic routes. The oxidation of furan derivatives using environmentally friendly oxidants like hydrogen peroxide and oxone is favored due to its practicality and scalability .

Chemical Reactions Analysis

Esterification

The hydroxyl group at C4 undergoes esterification under acidic or catalytic conditions. For example:

-

Reagents : Thionyl chloride (SOCl₂), zinc chloride (ZnCl₂), or acetic anhydride.

-

Products : 4-Acyloxy derivatives (e.g., 4-acetoxy-3-(3-phenylpropyl)-2(5H)-furanone) .

Nucleophilic Substitution

The hydroxyl group and halogenated derivatives participate in nucleophilic substitutions:

-

Halogenation : Treatment with PBr₃ or HBr yields 4-bromo-3-(3-phenylpropyl)-2(5H)-furanone (42–55% yield) .

-

Alkoxy Formation : Reaction with alcohols (e.g., methanol) under basic conditions forms 4-methoxy derivatives .

Cross-Coupling Reactions

The phenylpropyl side chain and halogenated positions enable palladium-catalyzed coupling:

-

Suzuki-Miyaura : Reaction with arylboronic acids (e.g., 4-methylthiophenylboronic acid) produces 4-aryl derivatives (75–91% yield) .

Oxidation and Ring-Opening

The lactone ring is susceptible to oxidative cleavage:

-

Oxidative Degradation : H₂O₂ or KMnO₄ opens the furanone ring, yielding α,β-unsaturated carboxylic acids .

-

Michael Addition : Nucleophiles (e.g., amines) attack the α,β-unsaturated carbonyl system, forming adducts (e.g., 1,4-oxazine derivatives) .

Biological Interactions

The compound interacts with biomolecules through its electrophilic centers:

Scientific Research Applications

Unfortunately, information specifically on the applications of "2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)-" is limited in the provided search results. However, the search results do provide information on furanone compounds with similar properties and applications, which may be relevant.

Furanone Compounds: Anti-inflammatory and Immunosuppressive Activity

- New furanone compounds have anti-inflammatory, immunosuppressive, and anti-proliferative activity and may be useful in treating psoriasis and modifying calcium homeostasis .

- One such compound is 4-[3,6-dihydro-6-hydroxy-5-(3-phenylpropyl)-2H-pyran-2-yl]-5-hydroxy-2-(5H)-furanone .

Antimicrobial Effects of Furanones

- 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has broad-spectrum antimicrobial activities against human pathogenic microorganisms, including antibiotic-resistant strains, without harming human erythrocytes .

- DMHF also exhibits antifungal activity against Candida albicans .

- Novel chiral 2(5H)-furanone sulfones have shown activity against Staphylococcus aureus and Bacillus subtilis .

Furanones as Signaling Molecules

- Two 2[5H]-furanones, along with medium-chain fatty acids, were released in whey by Lactobacillus helveticus when exposed to oxidative and heat stresses .

- These furanones may be involved in the autolysis phenomenon, and can be considered as cell-cell signaling molecules .

Safety Assessment

- 4-hydroxy-2,5-dimethyl-3(2H)-furanone is considered safe for use as a fragrance ingredient, with no concerns for genotoxicity, developmental or reproductive toxicity, or phototoxicity/photoallergenicity .

Other Furanone Derivatives

Mechanism of Action

The mechanism of action of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- involves its interaction with various molecular targets and pathways. The compound’s hydroxy group and phenylpropyl substituent play crucial roles in its reactivity and biological activity. It can undergo nucleophilic addition and oxidation reactions, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Table 1: Key Structural Features of 2(5H)-Furanone Derivatives

Key Observations :

- Side Chain Diversity : The 3-phenylpropyl group in the target compound introduces significant hydrophobicity compared to shorter alkyl (e.g., methyl in ) or polar (e.g., hydroxymethyl in ) substituents. This enhances membrane permeability, a critical factor in bioactivity .

- Natural vs. Synthetic : Natural derivatives (e.g., from Melithaea sp. ) often feature simpler alkyl groups, while synthetic variants incorporate complex moieties like triazoles or sulfonylphenyl groups .

Key Findings :

- Antimicrobial Activity : Derivatives with bulky C3 substituents (e.g., phenylpropyl) may lack direct antimicrobial effects due to steric hindrance, whereas simpler analogs (e.g., 3-methyl) show moderate activity .

- QS Inhibition: The unsubstituted 2(5H)-furanone core inhibits biofilm formation in Aeromonas hydrophila at 0.2–1 mg/mL, likely by interfering with acyl-homoserine lactone (AHL) signaling .

- Specialized Roles: SAB2 and related microbial furanones regulate secondary metabolite biosynthesis in Streptomyces, highlighting structure-dependent signaling specificity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-hydroxy-3-(3-phenylpropyl)-2(5H)-furanone, and what are their critical reaction parameters?

- Methodological Answer : Synthesis of substituted 2(5H)-furanones often involves lactonization of γ-keto acids or oxidative cyclization of α,β-unsaturated carbonyl precursors. For example, analogous compounds like 3-methyl-2(5H)-furanone are synthesized via stepwise alkylation and oxidation of furanone intermediates . Critical parameters include:

- Temperature control (e.g., 0–5°C for exothermic steps to avoid decomposition).

- Use of catalysts like N,N-dimethylformamide (DMF) for regioselective alkylation.

- Purification via vacuum distillation or column chromatography to isolate the product .

Q. How can the structure of 4-hydroxy-3-(3-phenylpropyl)-2(5H)-furanone be confirmed spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 4.5–5.5 ppm (furanone ring protons) and δ 1.5–2.5 ppm (phenylpropyl chain protons). Aromatic protons from the phenyl group appear at δ 7.0–7.5 ppm .

- IR Spectroscopy : Strong absorption at ~1750 cm⁻¹ (lactone C=O stretch) and ~3400 cm⁻¹ (hydroxyl O-H stretch) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₈O₃) with accurate mass matching .

Q. What biological activities have been reported for structurally similar 2(5H)-furanones?

- Methodological Answer : Analogues like 4-hydroxy-2,5-dimethyl-3(2H)-furanone exhibit antimicrobial and anti-inflammatory properties. For example:

- Antimicrobial assays : Disk diffusion tests against Staphylococcus aureus (MIC ~50 µg/mL) .

- Enzyme inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) via hydrophobic interactions with the active site .

- Caution : Activity varies with substitution patterns; phenylpropyl groups may enhance lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can synthetic yields of 4-hydroxy-3-(3-phenylpropyl)-2(5H)-furanone be optimized when scaling up?

- Methodological Answer :

- Reaction Solvent : Replace volatile solvents (e.g., dichloromethane) with dimethylacetamide (DMAc) to improve solubility and reduce side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate lactonization steps .

- Process Analytics : Use in-situ FTIR to monitor reaction progress and identify intermediates .

Q. How should researchers resolve contradictions in reported biological activity data for 2(5H)-furanones?

- Methodological Answer :

- Standardize Assay Conditions : Compare MIC values under consistent pH, temperature, and inoculum size .

- Structural Confirmation : Re-evaluate purity of test compounds via HPLC (>98%) to rule out impurity-driven activity .

- Mechanistic Studies : Use molecular docking to validate target interactions (e.g., COX-2 vs. microbial enzymes) .

Q. What strategies are effective for designing 2(5H)-furanone derivatives with enhanced stability?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to reduce ring-opening hydrolysis .

- Prodrug Approach : Synthesize acetylated or glycosylated derivatives to improve aqueous solubility and metabolic stability .

- Crystallography : Analyze crystal packing via X-ray diffraction to identify stabilizing intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.